molecular formula C14H14O3S B13473092 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid

4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid

Cat. No.: B13473092
M. Wt: 262.33 g/mol
InChI Key: ZCRMQWNOSFBLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a carboxylic acid group and a 2-(propan-2-yloxy)phenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using readily available starting materials. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.

Scientific Research Applications

4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(propan-2-yloxy)phenyl group enhances its potential for diverse applications in various fields.

Biological Activity

4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid, a compound belonging to the thiophene carboxylic acid family, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring substituted with a propan-2-yloxy phenyl group and a carboxylic acid functional group. Its molecular formula is C16H18O3SC_{16}H_{18}O_3S, with a molar mass of approximately 302.38 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several key pathways have been identified:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, leading to programmed cell death.
  • Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

StudyFindings
Zhang et al. (2021)Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Lee et al. (2020)Reported anti-inflammatory activity by reducing TNF-alpha levels in LPS-stimulated macrophages.
Kumar et al. (2023)Found antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-(2-propan-2-yloxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C14H14O3S/c1-9(2)17-12-6-4-3-5-11(12)10-7-13(14(15)16)18-8-10/h3-9H,1-2H3,(H,15,16)

InChI Key

ZCRMQWNOSFBLMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CSC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.